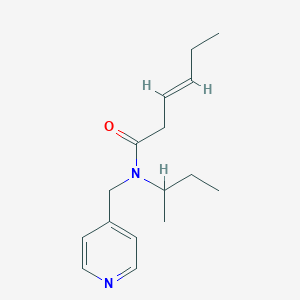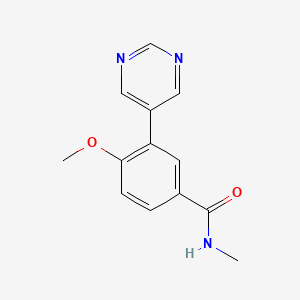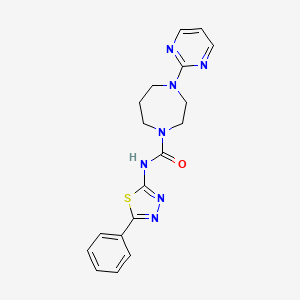
(3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide
Overview
Description
(3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide, also known as JNJ-10181457, is a small molecule inhibitor that has been developed for the treatment of neuropathic pain. Neuropathic pain is a chronic pain condition that is caused by damage or dysfunction of the nervous system. It is a complex and debilitating condition that affects millions of people worldwide. JNJ-10181457 has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
(3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide is a selective inhibitor of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a cation channel that is expressed on sensory neurons and is involved in the transmission of pain signals. (3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide binds to TRPV1 and prevents its activation, thereby reducing the transmission of pain signals. This mechanism of action is different from that of currently available neuropathic pain medications, which mainly target the opioid system.
Biochemical and Physiological Effects:
(3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide has been shown to have a selective effect on TRPV1, with minimal off-target effects. It does not affect other TRP channels or ion channels that are involved in the regulation of physiological processes such as heart rate and blood pressure. (3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide has also been shown to have a good safety profile in preclinical studies, with no evidence of toxicity or adverse effects on organ function.
Advantages and Limitations for Lab Experiments
(3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can easily penetrate cell membranes and reach its target in vivo. It has a high potency and selectivity for TRPV1, which allows for a low effective dose. However, one limitation of (3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide is its short half-life, which may require frequent dosing in vivo.
Future Directions
There are several future directions for the development of (3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide. One potential application is in the treatment of other chronic pain conditions, such as osteoarthritis and cancer pain. (3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide may also have a potential role in the treatment of inflammatory conditions, as TRPV1 is involved in the regulation of inflammation. Another direction is the development of more potent and selective TRPV1 inhibitors, which may have a greater therapeutic effect. Finally, the use of (3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide in combination with other neuropathic pain medications may enhance its efficacy and reduce the risk of side effects.
Scientific Research Applications
(3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to be effective in reducing pain behavior in various animal models of neuropathic pain, including nerve injury-induced neuropathic pain and chemotherapy-induced neuropathic pain. (3E)-N-(sec-butyl)-N-(pyridin-4-ylmethyl)hex-3-enamide has also been shown to have a long-lasting effect on pain behavior, indicating that it may have a potential role in the treatment of chronic pain conditions.
properties
IUPAC Name |
(E)-N-butan-2-yl-N-(pyridin-4-ylmethyl)hex-3-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O/c1-4-6-7-8-16(19)18(14(3)5-2)13-15-9-11-17-12-10-15/h6-7,9-12,14H,4-5,8,13H2,1-3H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOUWWWKJFVQDCR-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC(=O)N(CC1=CC=NC=C1)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/CC(=O)N(CC1=CC=NC=C1)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]-3-piperidinyl}methyl)-4-biphenylcarboxamide](/img/structure/B4260679.png)

![2-{1-[(1-isonicotinoyl-3-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}-2-propanol trifluoroacetate (salt)](/img/structure/B4260696.png)
![2-(5-amino-3-methyl-1H-pyrazol-1-yl)-N-[(5-chloro-1H-indol-2-yl)methyl]acetamide](/img/structure/B4260708.png)
![N-{[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-N-methyl-2-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetamide](/img/structure/B4260713.png)
![2-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-8-methyl-2,8-diazaspiro[4.5]decane](/img/structure/B4260714.png)
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-N-methyl-3-piperidinamine](/img/structure/B4260722.png)
![N-isobutyl-N-[(3-methyl-2-thienyl)methyl]pent-4-ynamide](/img/structure/B4260729.png)

![N-(dicyclopropylmethyl)-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B4260741.png)
![2-morpholin-4-yl-N-[(1R*,2S*,4S*)-spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-en-2-ylmethyl]pyrimidine-5-carboxamide](/img/structure/B4260746.png)

![3-{2-[4-(2-methoxyethyl)-1-piperazinyl]-2-oxoethyl}-4-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperazinone](/img/structure/B4260763.png)
![N-[2-(3-pyridinyl)ethyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B4260769.png)